Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate
Description
Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate is a phosphonate ester characterized by a cyclohexene ring substituted with a methyl group at position 2 and an isopropyl group at position 3. The phosphonate group (-PO(OR)₂) is attached to the cyclohexene ring at position 1. The compound’s structural complexity, including steric hindrance from the isopropyl group and electronic effects from the unsaturated cyclohexene ring, differentiates it from simpler phosphonate esters.
Properties
CAS No. |
54868-58-5 |
|---|---|
Molecular Formula |
C14H27O3P |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
6-diethoxyphosphoryl-1-methyl-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C14H27O3P/c1-6-16-18(15,17-7-2)14-10-13(11(3)4)9-8-12(14)5/h8,11,13-14H,6-7,9-10H2,1-5H3 |
InChI Key |
QOVBYJJTSUSBAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CC(CC=C1C)C(C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate typically involves the reaction of 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-ol with diethyl phosphite under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonate oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products:
Oxidation: Phosphonate oxides.
Reduction: Reduced phosphonate derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Solubility: The target compound’s isopropyl and cyclohexene groups enhance hydrophobicity compared to diethyl (2-oxocyclohexyl)phosphonate (polar oxo group) or α-aminophosphonates (polar amino/aromatic groups) .
- Thermal Stability : Phosphonites (e.g., diethyl methylphosphonite ) are less stable than phosphonates due to their lower oxidation state, making the target compound more suitable for high-temperature applications.
- Reactivity : The target’s cyclohexene ring may undergo electrophilic addition, unlike saturated analogs (e.g., dimethyl methylphosphonate ).
Research Findings and Data Tables
Table 1: Comparative Reactivity in Hydrolysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
